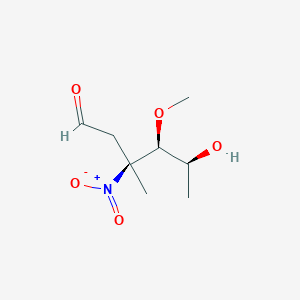

Evernitrose, L-

Description

Chemical Classification and Nomenclature of Evernitrose, L-

Evernitrose, L- is categorized based on its specific chemical structure and modifications compared to a basic hexose (B10828440) sugar.

Deoxy Sugar Categorization

Evernitrose, L- is classified as a deoxy sugar. ontosight.ai Deoxy sugars are carbohydrates where one or more hydroxyl (-OH) groups have been replaced by hydrogen atoms. ontosight.aiacs.org This modification imparts distinct chemical and biological properties to the molecule. ontosight.ai

Nitro Sugar Structural Features

A defining characteristic of Evernitrose, L- is the presence of a nitro group (-NO2). invivochem.comhodoodo.comnih.govvanderbilt.edu This makes it a member of the less common class of nitro sugars. nih.govresearchgate.net The nitro group is attached to the third carbon atom (C-3) of the sugar ring. ontosight.ai

Trideoxyhexose Derivation Context

Evernitrose, L- is a derivative of a trideoxyhexose. invivochem.comnih.gov A hexose is a six-carbon sugar. The term "trideoxy" indicates that three hydroxyl groups have been removed from the hexose structure. In the case of Evernitrose, L-, these deoxygenations occur at specific positions, along with other substitutions.

Precise IUPAC-derived Nomenclature (L-arabino-hexopyranose, 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-)

The precise IUPAC-derived nomenclature for Evernitrose, L- is L-arabino-hexopyranose, 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-. nih.govncats.iochemspider.com This systematic name details the structure:

L-arabino-hexopyranose: Indicates the parent hexose sugar with L-configuration and arabino stereochemistry, forming a six-membered ring (pyranose). nih.govchemspider.com

2,3,6-trideoxy: Specifies the removal of hydroxyl groups at the 2, 3, and 6 positions. nih.govchemspider.comwiktionary.org

3-C-methyl: Denotes a methyl group (-CH3) attached directly to the carbon atom at position 3. ontosight.aichemspider.com

4-O-methyl: Indicates a methyl group attached via an oxygen atom (a methoxy (B1213986) group, -OCH3) at position 4. ontosight.aichemspider.com

3-nitro-: Refers to the nitro group (-NO2) at position 3. ontosight.aichemspider.com

Another computed IUPAC name is (3S,4R,5S)-5-hydroxy-4-methoxy-3-methyl-3-nitrohexanal, which represents the acyclic form of the sugar. hodoodo.comnih.gov

Historical Context within Everninomicin Antibiotics Research

Evernitrose, L- gained prominence due to its presence as a constituent sugar in the everninomicin class of antibiotics. nih.govvanderbilt.edunih.govwiktionary.org Everninomicins are oligosaccharide natural products known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains. vanderbilt.edugoogle.com Evernitrose, L- is a unique structural feature of these antibiotics, located as the terminal sugar unit (ring A) in the everninomicin molecule. google.comgoogle.com Its discovery and structural elucidation were part of the broader research efforts into the chemistry of everninomicin antibiotics. invivochem.comnih.gov The presence of this unusual nitro sugar contributes to the complex and highly modified structure of everninomicins, which also feature orthoester linkages and numerous stereogenic centers. google.com Research into the biosynthesis of everninomicins has identified enzymes, such as ORF36, involved in the formation of the nitro sugar moiety, mediating the oxidation of an amino sugar precursor. nih.govvanderbilt.eduresearchgate.net

Structure

3D Structure

Properties

CAS No. |

23259-14-5 |

|---|---|

Molecular Formula |

C8H15NO5 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(3S,4R,5S)-5-hydroxy-4-methoxy-3-methyl-3-nitrohexanal |

InChI |

InChI=1S/C8H15NO5/c1-6(11)7(14-3)8(2,4-5-10)9(12)13/h5-7,11H,4H2,1-3H3/t6-,7-,8-/m0/s1 |

InChI Key |

QHIGNXGXYIRVBL-FXQIFTODSA-N |

SMILES |

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@](C)(CC=O)[N+](=O)[O-])OC)O |

Canonical SMILES |

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Evernitrose, L-; Evernitrose, (-)-; L-Evernitrose; |

Origin of Product |

United States |

Natural Occurrence and Biological Context of Evernitrose, L

Isolation from Microorganisms

Evernitrose, L- is not synthesized in isolation but is produced as a constituent of the everninomicin antibiotics by the soil-dwelling bacterium Micromonospora carbonacea. google.comnih.gov This microorganism is a member of the Actinobacteria phylum, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. rsc.org The everninomicins are complex oligosaccharide antibiotics, and Evernitrose, L- is a distinctive nitro sugar moiety within their structure. nih.gov The isolation of Evernitrose, L- is therefore achieved through the extraction and hydrolysis of the everninomicin complex from cultures of Micromonospora carbonacea.

Table 1: Microbial Source of Evernitrose, L-

| Compound | Producing Microorganism |

|---|

Presence in Plant Species

Based on a comprehensive review of the available scientific literature, there is currently no evidence to suggest the natural occurrence of Evernitrose, L- or the parent everninomicin compounds in any plant species.

Specific investigations into the chemical constituents of Eucalyptus tree bark have not revealed the presence of Evernitrose, L-.

Similarly, searches of mycological literature and chemical databases have not identified Evernitrose, L- as a metabolite produced by any fungal species.

Proposed Biological Roles in Producing Organisms

The production of complex secondary metabolites like the everninomicins, which contain the unique Evernitrose, L- sugar, is believed to confer a selective advantage to the producing organism, Micromonospora carbonacea. These roles are primarily thought to be defensive in nature.

The primary biological role of the everninomicin complex, and by extension Evernitrose, L-, is considered to be a defensive mechanism against competing bacteria. Everninomicins exhibit potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria. google.comnih.gov This antibiotic action allows Micromonospora carbonacea to inhibit the growth of other microorganisms in its soil environment, thereby reducing competition for essential nutrients and space. The potent antibacterial properties of everninomicin suggest a primary function in chemical warfare against other microbes.

Table 2: Antibacterial Activity of Everninomicin

| Bacterial Species | Type | Activity |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Gram-positive | High |

| Streptococcus pneumoniae | Gram-positive | High |

| Enterococcus faecalis | Gram-positive | High |

While direct studies on the effects of everninomicin or Evernitrose, L- on predators of Micromonospora carbonacea are lacking, it is plausible that these compounds also serve as a defense against predation. Many antibiotics and other secondary metabolites produced by microorganisms are known to be toxic or deterrent to a wide range of organisms, including protozoa and small invertebrates that might graze on bacteria. The production of a potent bioactive compound like everninomicin could therefore make Micromonospora carbonacea unpalatable or toxic to potential predators, contributing to its survival in a complex microbial ecosystem.

Biosynthetic Pathways and Enzymatic Machinery of Evernitrose, L

Elucidation of Precursor Molecules

The biosynthesis of nitro sugars like L-evernitrose and D-kijanose originates from a common precursor, specifically a TDP-3-amino, 3,5-dimethyl-4-keto-hexose. rsc.org More directly, studies on everninomicin biosynthesis indicate that TDP-L-evernosamine serves as a key precursor for L-evernitrose. nih.govuniprot.org TDP-L-evernosamine itself is derived from TDP-L-epi-vancosamine through 4-O-methylation. uniprot.org The initial steps in the generation of TDP-deoxyhexoses, which are the foundation for these modified sugars, involve the conversion of TDP-glucose to TDP-4-keto-6-deoxyglucose. rsc.org This intermediate then undergoes subsequent enzymatic modifications, including deoxygenation, epimerization, transamination, and C-methylation, to yield the specific TDP-activated precursors like TDP-L-evernosamine. rsc.org

Identification of Key Enzymatic Transformations

A pivotal enzymatic step in L-evernitrose biosynthesis is the oxidation of the amino group in the precursor sugar. The enzyme responsible for this transformation is a nitrososynthase, identified as ORF36 (also known as EvdC) in Micromonospora carbonacea var. africana, a producer of everninomicin. nih.govuniprot.orgacs.orgnih.gov This flavin-dependent monooxygenase catalyzes the double-oxidation of TDP-L-evernosamine to TDP-L-evernitrosose. uniprot.orgacs.org The reaction proceeds through a transient hydroxylamino intermediate, which is further oxidized to the nitroso sugar. uniprot.org The final step, the conversion of the nitroso group to the nitro group of TDP-L-evernitrose, is thought to occur spontaneously through oxidation. nih.govuniprot.orgqmul.ac.ukexpasy.org

In vitro studies using TDP-L-epi-vancosamine, a precursor to TDP-L-evernosamine, have also demonstrated the catalytic activity of ORF36 in producing the corresponding nitroso sugar. uniprot.orgacs.orgnih.gov While ORF36 can act on biosynthetic progenitors of TDP-L-epi-vancosamine, these progenitors typically undergo only single-oxidation reactions, resulting in the hydroxylamine (B1172632) oxidation state. uniprot.orgacs.org

Another enzyme implicated in the biosynthesis of related nitro sugars, and showing similarity to enzymes in the L-evernitrose pathway, is a 3-C-methyltransferase. For instance, RubN5 from Streptomyces achromogenes var. rubradiris (involved in rubradirin (B610594) biosynthesis) is similar to the 3-C-methyltransferases found in Micromonospora carbonacea, sharing significant amino acid sequence identity. researchgate.netresearchgate.net This suggests a conserved enzymatic step for introducing the C-methyl group characteristic of L-evernitrose.

Key enzymatic reactions identified include:

Oxidation of TDP-L-evernosamine to TDP-L-evernitrosose, catalyzed by nitrososynthase (ORF36/EvdC). uniprot.orgacs.org

Formation of a hydroxylamino intermediate during the oxidation. uniprot.org

Spontaneous oxidation of the nitroso sugar to the nitro sugar (L-evernitrose). nih.govuniprot.orgqmul.ac.ukexpasy.org

Here is a summary of key enzymatic transformations and involved enzymes:

| Transformation | Enzyme (Example) | Organism | Reference |

| TDP-L-evernosamine to TDP-L-evernitrosose | ORF36 (EvdC) | Micromonospora carbonacea | uniprot.orgacs.org |

| Introduction of C-methyl group (in related pathways) | RubN5 (similarity) | Streptomyces achromogenes | researchgate.netresearchgate.net |

Gene Cluster Analysis Related to Biosynthesis

The genes responsible for the biosynthesis of L-evernitrose are typically organized in gene clusters within the genome of the producing organisms. rsc.orggoogle.com Analysis of the everninomicin gene cluster in Micromonospora carbonacea has been instrumental in identifying the genes involved in the synthesis of its various components, including L-evernitrose. google.comgoogle.comgoogle.com Comparative genomic analysis of everninomicin and avilamycin (B193671) gene clusters, along with subtractive analysis, helped pinpoint a cassette of genes specifically involved in L-evernitrose formation. google.com ORF36, encoding the nitrososynthase, is a key gene within this cluster. google.comnih.gov The colocalization of genes for aglycone biosynthesis, sugar modification, and glycosyltransferases within these clusters highlights the coordinated nature of natural product synthesis. rsc.org

Analysis of related gene clusters, such as those for rubradirin and kijanimycin (which also contain nitrosugars), has revealed homologous genes and conserved enzymatic steps, supporting the proposed biosynthetic pathways. nih.govscispace.comresearchgate.netresearchgate.net For instance, the rubradirin gene cluster contains rubN8, encoding a protein homologous to ORF36, which also functions as a nitrososynthase converting TDP-evernosamine to TDP-evernitrosose. nih.govscispace.com

Chemical Synthesis and Synthetic Transformations of Evernitrose, L

Methodologies for Total Synthesis

Total synthesis strategies for L-evernitrose focus on assembling the 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-L-arabino-hexopyranose core structure. Various routes have been explored, often starting from readily available carbohydrate or non-carbohydrate precursors.

Stereoselective Approaches to Nitro Sugar Moiety

The stereoselective construction of the nitro sugar moiety, particularly the introduction of the tertiary nitro group at a branched carbon, is a key challenge in evernitrose synthesis invivochem.cn. Several approaches have been developed to address this. One method involves the oxidation of a corresponding amino derivative. For instance, L-evernitrose has been synthesized from methyl 2,6-dideoxy-4-O-methyl-α-L-erythro-hexopyranosid-3-ulose through the introduction of an amino group at the tertiary branching carbon, followed by oxidation of the amino group to a nitro group using reagents such as m-chloroperoxybenzoic acid researchgate.net. Another strategy utilizes the Henry reaction (nitroaldol reaction) of 3-nitrobutanal with aldehydes as a way to assemble branched nitro sugars capes.gov.br. Stereospecific access to branched-chain carbohydrate synthons is crucial for these syntheses researchgate.net. Approaches have also involved the cyclisation of periodate-oxidised methyl α-L-rhamnopyranoside with nitroethane rsc.org.

Data from a synthesis of evernitrose and its enantiomer highlights the introduction of the nitro group via oxidation of amino derivatives researchgate.netoup.com:

| Starting Material | Intermediate Amino Derivative | Oxidizing Agent | Product |

| Methyl 2,6-dideoxy-4-O-methyl-α-L-erythro-hexopyranosid-3-ulose | Corresponding 3-amino-3-C-methyl derivative | m-Chloroperoxybenzoic acid | L-Evernitrose |

| Methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose | Corresponding 3-amino-3-C-methyl derivative | m-Chloroperoxybenzoic acid | D-Evernitrose |

A more recent approach describes a six-step synthesis of L-evernitrose utilizing cobalt-catalyzed alkene hydronitration, enabled by an anomeric nitroamide reagent. This method allows for the synthesis of tertiary nitro compounds under mild conditions from olefins chemrxiv.orgresearchgate.net.

Glycosylation Strategies for Core Structure

Glycosylation, the formation of glycosidic bonds, is essential for incorporating the evernitrose moiety into more complex oligosaccharide structures found in natural products like everninomicin. Given that evernitrose is often the terminal sugar unit in these antibiotics, stereoselective α-glycosylation is frequently required acs.org. Strategies for glycosylation involving nitro sugars like evernitrose have been explored. These often involve activating the anomeric center of the evernitrose sugar moiety and coupling it with an appropriate acceptor molecule. The complexity of the everninomicin structure, which contains the evernitrose unit, highlights the need for efficient and stereoselective glycosylation methods nih.govresearchgate.net. Preactivation-based chemoselective glycosylation strategies, where the glycosyl donor is activated before the addition of the acceptor, offer advantages in controlling stereochemistry and enabling the synthesis of complex glycans beilstein-journals.org. While general glycosylation strategies for deoxy sugars are well-documented, specific methods optimized for the unique structure of evernitrose, particularly the presence of the nitro group and tertiary center at C-3, are crucial nih.gov.

Challenges in Scalable Synthesis

The scalable synthesis of L-evernitrose presents several challenges. The introduction of the tertiary nitro group at a specific stereocenter requires highly controlled reactions to ensure desired stereoselectivity and yield invivochem.cn. Many reported synthetic routes are multi-step and may involve reagents or conditions that are not easily adaptable to large-scale production. The purification of intermediates and the final product can also be challenging due to the polarity and potential instability of nitro sugars. The complexity of the molecule and the need for precise stereochemical control contribute to the difficulties in developing efficient and cost-effective large-scale synthesis methods invivochem.cn.

Preparation of Synthetic Derivatives and Analogues

The preparation of synthetic derivatives and analogues of L-evernitrose is important for exploring its biological role and for developing new therapeutic agents. Modifications can be made at various positions of the sugar ring, including the nitro group, hydroxyl groups, and the anomeric center.

Structure-Activity Relationship (SAR) Exploration via Analogues

SAR studies involving evernitrose-containing antibiotics have indicated the pivotal role of the nitro sugar moiety in their antibacterial activity researchgate.net. The synthesis of evernitrose analogues with modifications to the sugar structure allows for the investigation of how these changes impact biological activity, such as ribosomal binding or inhibition researchgate.net. By preparing and testing a range of analogues, researchers can gain insights into the structural features of evernitrose that are essential for its function within the context of the parent antibiotic molecule.

Modifications at the Nitro Group

Modifications at the nitro group of evernitrose can significantly alter its chemical and biological properties. The nitro group can potentially be reduced to an amino group, or further transformed. While specific examples of systematic modifications solely at the nitro group of isolated L-evernitrose in the context of SAR are not extensively detailed in the provided search results, the presence of the nitro group is highlighted as a key feature nih.govontosight.ai. Biosynthetic studies suggest that the nitro group in evernitrose is introduced through the oxidation of an amino precursor, indicating a potential route for chemical modification starting from the amino analogue nih.govnih.gov. The ability to selectively modify the nitro group while preserving the rest of the complex evernitrose structure is a key aspect of analogue synthesis for SAR exploration.

Hydroxyl Group Derivatization

L-Evernitrose possesses hydroxyl functional groups that are potential sites for chemical derivatization. In carbohydrate chemistry, hydroxyl groups are commonly modified to alter solubility, introduce protecting groups, or attach reporter molecules for analysis or further synthesis. General methods for hydroxyl group derivatization applicable to sugars include acylation, silylation, acetal (B89532) formation, and glycosylation. medkoo.comnih.govtcichemicals.comncats.io

Acylation, for instance, involves reaction with acyl halides or anhydrides to form esters. This can be used to protect hydroxyl groups or to introduce chromophores for detection purposes. Silylation, using reagents like hexamethyldisilazane (B44280) (HMDS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), yields silyl (B83357) ethers, which can increase volatility for gas chromatography analysis. nih.govncats.io Glycosylation, the formation of a glycosidic bond, is a crucial transformation in the synthesis of oligosaccharides and glycoconjugates. Stereoselective alpha-glycosylation of nitro sugar evernitrose derivatives has been explored in the synthesis of complex structures like the terminal AB unit of everninomicin antibiotics.

While these general methods are chemically feasible for the hydroxyl groups in L-Evernitrose, specific detailed research findings on the systematic derivatization of each hydroxyl group within the isolated L-Evernitrose structure were not prominently featured in the search results. However, the presence of these functional groups implies the potential for such transformations to be carried out for various synthetic objectives.

Methyl Group Modifications

L-Evernitrose contains methyl groups, specifically a C-methyl group at the 3-position and an O-methyl group at the 4-position. wikipedia.orgnih.govontosight.ai Modifications of methyl groups in organic molecules often involve oxidation, reduction, or functionalization reactions.

In the context of everninomicin biosynthesis, the presence and position of methyl groups, such as the O-methyl on the ring, are noted, and their impact on enzymatic reactions has been studied. For example, the loss of a methyl group at a specific site of modification did not always affect the enzymatic capabilities of glycosyltransferases and other biosynthetic machinery during everninomicin assembly. ontosight.ainih.gov The O-methyl substitution at the C-4 position in everninomicin congeners may occur prior to or after amine oxidation and/or glycosylation steps in the biosynthetic pathway. uni.lu

Molecular Interactions and Biological Activity Mechanisms of Evernitrose, L

Inhibition of B-Cell Activation

Cellular and Subcellular Mechanisms of Action

In the context of its established antibacterial activity, everninomicin targets the bacterial 50S ribosomal subunit. ut.eegoogle.comgoogle.com This interaction prevents the formation of the 70S initiation complex, which is essential for bacterial translation. google.comgoogle.com Specifically, everninomicin interacts with ribosomal protein L16 and helices 89 and 91 of the 23S rRNA. ut.eegoogle.comgoogle.com This binding site is distinct from those of many other antibiotics and is located near the A-site tRNA entrance corridor, thereby inhibiting protein biosynthesis by blocking the binding site of the A-tRNA elbow. pnas.orgresearchgate.netnih.gov

Downstream Signaling Pathway Modulation

Everninomicin's inhibition of bacterial protein synthesis impacts downstream cellular processes by halting the production of essential proteins. This ultimately leads to the cessation of bacterial growth and function. The specific downstream signaling pathways modulated in bacteria involve those dependent on active protein synthesis. In the context of the provided outline's focus on B-cell activation, and given the lack of direct evidence for L-evernitrose's role in this process, information on downstream signaling pathway modulation in B cells by this compound is not available in the search results.

Putative Molecular Targets and Binding Interactions

The primary molecular target of compounds containing L-evernitrose, such as everninomicin, is the bacterial ribosome, specifically the 50S ribosomal subunit. ut.eegoogle.comgoogle.com Binding interactions occur with ribosomal protein L16 and the 23S rRNA helices 89 and 91. ut.eegoogle.comgoogle.compnas.orgresearchgate.net Crystal structure studies have shown that everninomicin adopts an extended conformation when bound to the ribosome, with its heptasaccharide core interacting with the minor grooves of the target rRNA helices. The L-evernitrose residue (residue A1) is also involved in the binding interaction, being encapsulated within the binding pocket and interacting with ribosomal components like Arg59 of ribosomal protein uL16. pnas.orgresearchgate.net

A summary of the ribosomal binding interactions is presented in the table below:

| Compound (containing L-Evernitrose) | Primary Target | Interacting Ribosomal Components | Specific Interaction Sites |

| Everninomicin | Bacterial 50S Ribosome | Ribosomal protein uL16, 23S rRNA | uL16 (Arg59), 23S rRNA (Helices 89 & 91), Residue A1 (L-evernitrose) encapsulation |

Advanced Structural Elucidation and Analytical Methodologies for Evernitrose, L

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for determining the exact molecular mass and elemental composition of a compound researchgate.netsciopen.com. For L-Evernitrose (C8H15NO5), HRMS provides highly accurate mass-to-charge ratio (m/z) measurements that can confirm its molecular formula and distinguish it from other compounds with similar nominal masses researchgate.netfilab.fr. This is particularly important for natural products like L-Evernitrose, where subtle variations in elemental composition can occur researchgate.net.

The theoretical exact mass for C8H15NO5 is approximately 205.0950 Da hodoodo.com. HRMS analysis, often coupled with chromatographic separation techniques like Liquid Chromatography (LC-HRMS), allows for the detection of the intact molecular ion and potentially fragment ions, providing valuable information about the molecule's structure researchgate.netphenomenex.com. While specific HRMS data for isolated L-Evernitrose were not detailed in the consulted literature, the technique's capability for precise mass measurement and formula confirmation is fundamental in the characterization of small organic molecules and natural products researchgate.netnih.gov. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further insights into the connectivity of atoms within the L-Evernitrose molecule researchgate.netnih.gov.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and connectivity of organic molecules hmdb.cafaccts.de. For a complex sugar derivative like L-Evernitrose with multiple chiral centers and functional groups, advanced NMR techniques are essential for a complete assignment of its proton and carbon resonances and for understanding its three-dimensional structure in solution hmdb.canih.gov.

Techniques such as one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) provide fundamental information about the types of protons and carbons present and their chemical environments researchgate.net. However, for a molecule of this complexity, two-dimensional (2D) NMR experiments are critical for establishing correlations between atoms hmdb.canih.gov. Common 2D NMR techniques applied in structural elucidation include:

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons, helping to trace connectivity through the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across heteroatoms and quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are spatially close to each other, regardless of bond connectivity, providing information about the molecule's conformation and relative stereochemistry.

While specific detailed NMR spectral data and their analysis for isolated L-Evernitrose were not found in the immediate search results, NMR studies have been instrumental in the structural determination of evernimicin, which contains the L-evernitrose moiety nih.gov. This underscores the applicability and necessity of advanced NMR methods for the full structural characterization of L-Evernitrose and its derivatives.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers rsc.orgrsc.org. For L-Evernitrose, which has several stereocenters, X-ray crystallography is crucial for unambiguously assigning the (R) or (S) configuration at each chiral carbon researchgate.netrsc.orggithub.io.

The technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. Analysis of this pattern allows for the reconstruction of the electron density map, from which the positions of the atoms can be determined rsc.orgrsc.org. For determining absolute stereochemistry, anomalous dispersion (also known as the Bijvoet effect) is utilized, which requires the presence of heavier atoms in the molecule or co-crystallized with it when using certain wavelengths of X-rays phenomenex.comrsc.orgrsc.org.

A relevant study involved the single crystal X-ray analysis of a derivative, methyl 3-acetamido-2,3,6-trideoxy-3-c,4-O-dimethyl-L-xylo-hexopyranoside, which was used to establish the stereochemistry at the C-3 position of evernitrose researchgate.netmdpi.com. This highlights the use of X-ray crystallography, sometimes on derivatives, to confirm the stereochemical assignments within the evernitrose structure. While a crystal structure of isolated L-Evernitrose was not found, the application of this technique to a derivative demonstrates its importance in resolving the stereochemistry of this complex sugar.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a valuable technique for characterizing chiral molecules and determining their absolute configuration, especially in solution researchgate.netnih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength researchgate.netrsc.org.

The ECD spectrum is sensitive to the three-dimensional structure and the presence of chromophores (groups that absorb UV-Vis light) researchgate.net. For L-Evernitrose, which contains a nitro group and potentially other chromophoric functionalities depending on its form (e.g., aldehyde or hemiacetal), ECD can provide information about the electronic transitions and the chirality associated with them hmdb.ca. The sign and intensity of the bands in the ECD spectrum are related to the absolute configuration and conformation of the molecule researchgate.netgithub.io.

Applications of Evernitrose, L in Chemical Biology

Utilization as a Building Block for Complex Carbohydrates

Complex carbohydrates, or glycans, are essential macromolecules involved in a vast array of biological processes, including cell recognition, immune response, and protein folding. These intricate structures are assembled from simpler monosaccharide units, which serve as fundamental building blocks kaiserpermanente.orgwellnationafrica.comkppusa.com. L-Evernitrose, with its distinct structural modifications compared to common sugars, functions as a key building block in the biosynthesis and chemical synthesis of specific, highly complex carbohydrates found in natural products.

Research has demonstrated the utility of L-evernitrose as a starting material for the synthesis of fragments of complex glycopeptide antibiotics like everninomicin researchgate.net. The stereoselective glycosylation of evernitrose has been explored to construct the specific alpha-glycosidic linkages present in these molecules researchgate.net. This highlights its role not as a ubiquitous building block for all complex carbohydrates, but rather as a specialized unit required for the construction of glycans with specific structural features found in certain natural products. The incorporation of L-evernitrose introduces the characteristic branching and functionalization necessary for the biological activity of these complex molecules.

Integration into Glycoconjugate Synthesis

Glycoconjugates, molecules in which carbohydrates are covalently linked to other chemical species such as proteins, lipids, or nucleic acids, play critical roles in biological systems. The synthesis of glycoconjugates is often complex due to the challenges associated with forming specific glycosidic bonds with precise stereochemistry and regioselectivity nih.govmdpi.com.

L-Evernitrose has been integrated into synthetic strategies targeting complex glycoconjugates, particularly those related to its natural sources like the everninomicin antibiotics researchgate.netscripps.edu. The synthesis of model vancomycin (B549263) aryl glycosides, which are a type of glycoconjugate, has involved the use of evernitrose derivatives scripps.edu. This demonstrates its application in constructing the glycosidic linkages that connect the evernitrose sugar to other parts of the molecule in these complex natural products. The unique reactivity and stereochemical requirements of L-evernitrose necessitate specific synthetic methodologies for its successful incorporation into growing glycoconjugate chains researchgate.net. While the general principles of glycoconjugate synthesis involve the manipulation of protecting groups and controlled glycosylation reactions nih.gov, the presence of the nitro and branched methyl groups in L-evernitrose adds layers of complexity that require tailored synthetic approaches.

Development as a Chemical Probe for Biological Processes

Chemical probes are small molecules used to perturb or visualize biological systems, offering insights into protein function, cellular pathways, and disease mechanisms mskcc.orgelifesciences.orgmpg.decsic.es. They are valuable tools in chemical biology for studying and manipulating biological processes in a controlled manner mskcc.orgresearchgate.netrsc.orgwikipedia.org.

Future Research Directions for Evernitrose, L

Further Elucidation of Biosynthetic Enzymes

The biosynthesis of L-evernitrose is a complex process involving a cassette of genes, particularly identified in Micromonospora carbonacea google.comgoogle.com. A key enzyme characterized in this pathway is ORF36 (also known as EvdC), a flavin-dependent monooxygenase responsible for the oxidation of L-TDP-epi-vancosamine to the nitroso form google.comnih.govgoogle.comnih.gov. This reaction is a critical step in forming the unique nitro group of L-evernitrose google.comgoogle.comenzyme-database.org. While ORF36's role as a nitrososynthase has been biochemically characterized, including its requirement for FAD and molecular oxygen, further research is needed to fully understand the catalytic mechanisms of all enzymes involved in the L-evernitrose biosynthetic pathway nih.govosti.govenzyme-database.orgebi.ac.ukrcsb.org. Identifying and characterizing the remaining enzymes, such as aminotransferases, epimerases, and ketoreductases, will provide a complete picture of how this unique sugar is assembled google.com.

Characterization of Unidentified Pathway Intermediates

The biosynthetic route to L-evernitrose involves several enzymatic transformations starting from a precursor sugar google.comnih.govgoogle.com. While the conversion of L-TDP-epi-vancosamine to the nitroso sugar by ORF36 is a defined step, the intermediates leading to L-TDP-epi-vancosamine and the subsequent oxidation to the nitro form (L-evernitrose) warrant further investigation nih.govgoogle.com. The spontaneous oxidation of the nitroso compound to the nitro form under aphotic conditions has been suggested, but the potential involvement of additional enzymes or factors in this final oxidation step needs to be confirmed google.comgoogle.com. Characterizing these unidentified intermediates and the enzymes acting upon them is crucial for a comprehensive understanding of the pathway and could open avenues for pathway engineering.

Development of Chemoenzymatic Synthesis Strategies

The structural complexity of L-evernitrose and the everninomicin class presents challenges for purely chemical synthesis google.com. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising alternative for the production of L-evernitrose and its analogs nih.govfrontiersin.orgnih.gov. Leveraging the characterized biosynthetic enzymes, such as ORF36, in in vitro or in vivo systems could facilitate the synthesis of L-evernitrose and modified versions nih.gov. Future research in this area could focus on developing robust and scalable chemoenzymatic routes, potentially involving engineered enzymes or whole-cell biocatalysts, to produce L-evernitrose for research and potential therapeutic applications.

Computational Modeling for Structure-Function Relationships

Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the structure-function relationships of L-evernitrose within the everninomicin molecule and its interaction with the ribosomal target nih.govamazon.comelifesciences.orgnih.govumd.edu. These methods can help predict the impact of modifications to the L-evernitrose moiety on binding affinity and biological activity pnas.orgnih.govresearchgate.net. Future research could utilize computational modeling to design novel everninomicin analogs with improved activity, altered specificity, or reduced susceptibility to resistance mechanisms, specifically focusing on modifications to the L-evernitrose component and its interactions within the ribosomal binding site.

Exploration of Evernitrose, L- in Novel Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes rsc.orgnih.govotago.ac.nznews-medical.netescholarship.org. The unique nitro group of L-evernitrose presents an interesting functional handle for potential applications in bioorthogonal chemistry. While research in this specific area for L-evernitrose is not widely reported, future studies could explore the development of bioorthogonal reactions that selectively target or involve the nitro group of L-evernitrose or modified analogs nih.gov. This could lead to novel methods for labeling, imaging, or delivering molecules within biological systems, potentially utilizing everninomicin or L-evernitrose-containing probes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Evernitrose, L- | 5461036 |

| Everninomicin | 5460315 |

| L-TDP-epi-vancosamine | Not readily available in search results. Appears as a precursor in biosynthesis. |

| Avilamycin (B193671) | 11051-71-1 (Note: Avilamycin lacks the nitrosugar L-evernitrose) google.comgoogle.com |

| TDP-D-rubranitrose | Not readily available in search results. Mentioned in context of other nitrosugars. |

| TDP-D-kijanose | Not readily available in search results. Mentioned in context of other nitrosugars. |

| Dichloroisoeverninic acid | Not readily available in search results. Mentioned as a moiety in orthosomycins. google.comgoogle.com |

| D-olivose | 439324 |

| D-evalose | Not readily available in search results. Mentioned as a deoxy sugar in everninomicins. |

| 4-O-methyl-D-fucose | Not readily available in search results. Mentioned as a deoxy sugar in everninomicins. |

| 2,6-di-O-methyl-D-mannose | Not readily available in search results. Mentioned as a sugar in everninomicins. |

| L-lyxose | 161573 |

| Eurekanate | Not readily available in search results. Mentioned as a sugar in everninomicins. |

| TDP-glucose | 16171 |

| UDP-D-glucuronic acid | 10380 |

| UDP-D-xylose | 16332 |

| L-mycarose | 5461041 |

| Erythromycin | 183231 |

| Orsellinic acid | 10233 |

| Ribosomal protein L16 | N/A (Protein) |

| 23S rRNA | N/A (RNA) |

| TDP-l-digitoxose | Not readily available in search results. Mentioned in biosynthesis of kijanimicin. |

| L-epi-vancosamine | Not readily available in search results. Precursor to L-TDP-epi-vancosamine. |

| dTDP-β-L-evernitrose(2-) | 77141 (ChEBI) ebi.ac.uk |

| dTDP-β-L-4-epi-vancosamine | Not readily available in search results. Mentioned as a substrate for ORF36. |

| KijD3 | N/A (Enzyme) |

| RubN8 | N/A (Enzyme) |

| Isobutylamine-N-oxidase | N/A (Enzyme) |

| Valanimicin | Not readily available in search results. Mentioned in context of N-oxidation. |

| TDP-evernosamine | Not readily available in search results. Precursor to TDP-evernitrose. nih.gov |

Interactive Data Table: Key Enzymes in L-Evernitrose Biosynthesis (Known)

| Enzyme Name | Proposed Function in L-Evernitrose Biosynthesis | Organism Source | PubChem CID (if available) |

| ORF36 (EvdC) | Flavin-dependent monooxygenase, oxidizes L-TDP-epi-vancosamine to nitroso form | Micromonospora carbonacea | N/A (Enzyme) |

| EvdS12 | 3-aminotransferase | Micromonospora carbonacea | N/A (Enzyme) |

| EveS12 | 3-aminotransferase | Micromonospora carbonacea | N/A (Enzyme) |

| EvdS13 | 3,5-epimerase | Micromonospora carbonacea | N/A (Enzyme) |

| EveS13 | 3,5-epimerase | Micromonospora carbonacea | N/A (Enzyme) |

| EvdS14 | 4-ketoreductase | Micromonospora carbonacea | N/A (Enzyme) |

| EveS14 | 4-ketoreductase | Micromonospora carbonacea | N/A (Enzyme) |

Note: PubChem CIDs are typically for chemical compounds, not proteins (enzymes).

Q & A

Q. What are the standard methodologies for synthesizing L-Evernitrose, and how do they ensure stereochemical fidelity?

L-Evernitrose synthesis typically employs glycosylation strategies with fluorinated intermediates to control stereochemistry. For example, Nicolaou's method uses an evernitrose fluoride donor to achieve regioselective coupling in the synthesis of everninomicin subunits. Key steps include protecting-group strategies and NMR validation of intermediates to confirm stereochemical outcomes .

Q. Which analytical techniques are most reliable for characterizing L-Evernitrose derivatives, and what data validation practices are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary tools. For NMR, - and -NMR, coupled with 2D techniques (COSY, HSQC), resolve structural ambiguities. HRMS confirms molecular weights. Researchers must calibrate instruments regularly and cross-validate data with synthetic standards to minimize artifacts .

Advanced Research Questions

Q. How can researchers address challenges in achieving stereoselective glycosylation during L-Evernitrose synthesis?

Steric and electronic effects of protecting groups (e.g., benzyl, acetyl) influence glycosylation outcomes. Computational modeling (DFT) predicts transition states, while kinetic studies optimize reaction conditions. For example, thioglycoside donors with participating protecting groups improve α/β selectivity. Systematic screening of catalysts (e.g., TMSOTf) and solvents (e.g., DCM/toluene mixtures) is recommended .

Q. What strategies resolve contradictions in spectral data when analyzing L-Evernitrose analogs?

Discrepancies in NMR or MS data require:

- Comparative analysis : Benchmark against published spectra of known analogs.

- Replication : Repeat syntheses to isolate batch-specific impurities.

- Advanced techniques : Use NOE experiments or X-ray crystallography to confirm ambiguous configurations. Contradictions often arise from solvent polarity effects or dynamic equilibria in solution, necessitating multi-method validation .

Q. How should researchers design experiments to investigate L-Evernitrose's biological activity while ensuring reproducibility?

- In vitro assays : Use standardized cell lines (e.g., HEK293 for glycosylation studies) and include positive/negative controls.

- Dose-response curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC values.

- Ethical protocols : Adhere to institutional guidelines for biochemical safety and data transparency. Raw datasets (e.g., microscopy, flow cytometry) should be archived with metadata to enable replication .

Methodological Considerations

What criteria define a robust research question for studying L-Evernitrose's structure-activity relationships?

A strong question must be:

- Focused : Specify variables (e.g., "How does C3-OH methylation affect antibiotic potency?").

- Feasible : Align with lab resources (e.g., access to anaerobic chambers for sensitive reactions).

- Novel : Address gaps, such as unexplored substituent effects on ribosomal binding. Pilot studies using truncated analogs can refine hypotheses .

Q. How can qualitative research principles improve the interpretation of L-Evernitrose's mechanistic data?

Iterative analysis, common in qualitative studies, applies to conflicting biochemical data. For instance, triangulate enzyme inhibition assays (quantitative) with molecular dynamics simulations (qualitative) to explain anomalous kinetics. Researchers should document iterative refinements to hypotheses in lab notebooks .

Data and Ethical Compliance

Q. What are best practices for managing raw data in L-Evernitrose research?

- Storage : Use version-controlled databases (e.g., LabArchives) for spectral files and chromatograms.

- Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include error margins and instrument calibration logs in appendices.

- Ethical compliance : Obtain approvals for bioassays involving pathogens or animal models, and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.